Cas no 2166931-67-3 (2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro4.5decane)

2,7,7,9-Tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane is a spirocyclic compound featuring a unique oxa-diaza structure, combining both oxygen and nitrogen heteroatoms within a rigid bicyclic framework. This molecular architecture imparts stability and distinct reactivity, making it valuable in synthetic chemistry and pharmaceutical applications. The compound's spirocenter enhances conformational rigidity, while the tetramethyl substitution contributes to steric hindrance, influencing selectivity in chemical transformations. Its dual nitrogen functionality allows for versatile coordination or derivatization, useful in ligand design or as a building block for complex heterocycles. The oxygen bridge further modifies electronic properties, broadening its utility in fine chemical synthesis.
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro4.5decane structure
2166931-67-3 structure
Product Name:2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro4.5decane
CAS No:2166931-67-3
MF:C11H22N2O
MW:198.305182933807
CID:6084631
PubChem ID:165874190
Update Time:2025-05-21

2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro4.5decane
    • 2166931-67-3
    • 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane
    • EN300-1279278
    • Inchi: 1S/C11H22N2O/c1-9-7-10(2,3)14-11(12-9)5-6-13(4)8-11/h9,12H,5-8H2,1-4H3
    • InChI Key: KSCAFEADWFKCNF-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)CC(C)NC21CN(C)CC2

Computed Properties

  • Exact Mass: 198.173213330g/mol
  • Monoisotopic Mass: 198.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 24.5Ų

2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro4.5decane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1279278-0.05g
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane
2166931-67-3
0.05g
$1152.0 2023-05-26
Enamine
EN300-1279278-0.1g
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane
2166931-67-3
0.1g
$1207.0 2023-05-26
Enamine
EN300-1279278-0.25g
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane
2166931-67-3
0.25g
$1262.0 2023-05-26
Enamine
EN300-1279278-0.5g
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane
2166931-67-3
0.5g
$1316.0 2023-05-26
Enamine
EN300-1279278-1.0g
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane
2166931-67-3
1g
$1371.0 2023-05-26
Enamine
EN300-1279278-2.5g
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane
2166931-67-3
2.5g
$2688.0 2023-05-26
Enamine
EN300-1279278-5.0g
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane
2166931-67-3
5g
$3977.0 2023-05-26
Enamine
EN300-1279278-10.0g
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane
2166931-67-3
10g
$5897.0 2023-05-26
Enamine
EN300-1279278-50mg
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane
2166931-67-3
50mg
$1152.0 2023-10-01
Enamine
EN300-1279278-100mg
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane
2166931-67-3
100mg
$1207.0 2023-10-01

Additional information on 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro4.5decane

2,7,7,9-Tetramethyl-6-Oxa-2,10-Diazaspiro[4.5]Decane: A Comprehensive Overview

The compound 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane (CAS No. 2166931-67-3) is a structurally complex organic molecule with unique properties that make it a subject of interest in various scientific domains. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom. The spiro structure in this molecule is formed between a four-membered and a five-membered ring system. The presence of multiple methyl groups and heteroatoms (oxygen and nitrogen) introduces significant steric and electronic effects, influencing its chemical reactivity and physical properties.

Recent studies have highlighted the potential of spiro compounds in drug design due to their ability to mimic the complexity of natural products. The tetramethyl substitution pattern in this molecule suggests a high degree of steric hindrance, which could be advantageous in designing molecules with specific binding affinities for biological targets. Researchers have explored the use of such compounds in enzyme inhibition studies, where the steric bulk provided by the methyl groups plays a crucial role in modulating the enzyme's active site.

The synthesis of 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane involves a multi-step process that typically includes ring-closing reactions and subsequent functional group transformations. Advanced techniques such as microwave-assisted synthesis and catalytic cross-couplings have been employed to enhance the efficiency and yield of these reactions. These methods not only reduce reaction times but also minimize the generation of by-products, aligning with the principles of green chemistry.

From a pharmacological perspective, this compound has shown promise in antimicrobial assays, where its ability to disrupt bacterial cell membranes has been reported. The heterocyclic nature of the molecule contributes to its interactions with cellular components, making it a potential candidate for developing novel antibiotics. Furthermore, computational studies using molecular docking have revealed that this compound exhibits favorable binding profiles with several drug targets, including protein kinases and G-protein coupled receptors (GPCRs).

In terms of physical properties, 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane demonstrates moderate solubility in organic solvents and exhibits a melting point that is consistent with its molecular weight and structural complexity. Its thermal stability has been evaluated under various conditions, showing minimal decomposition up to 150°C. These characteristics make it suitable for applications that require robustness under thermal stress.

Recent advancements in materials science have also explored the use of this compound as a precursor for constructing advanced materials such as polymers and coordination networks. The presence of nitrogen atoms in the structure provides opportunities for forming hydrogen bonds or coordinating with metal ions, which can be exploited to design materials with tailored mechanical or electronic properties.

From an environmental standpoint, the biodegradation potential of 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane has been studied under simulated environmental conditions. Results indicate that under aerobic conditions, the compound undergoes slow degradation due to its complex structure and lack of readily available functional groups for microbial attack. This highlights the need for responsible handling and disposal practices when working with this compound.

In conclusion, 2166931-67-3 stands out as a versatile molecule with applications spanning drug discovery, materials science

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd